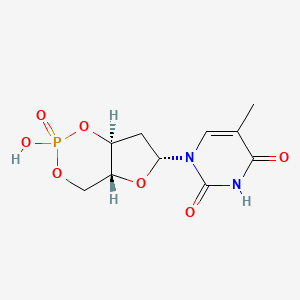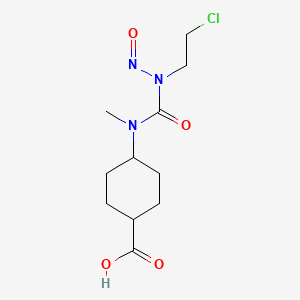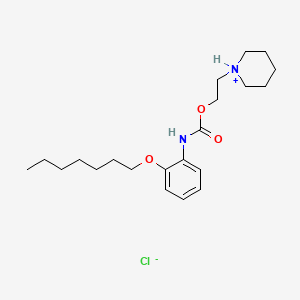
3',5'-Cyclic dtmp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3',5'-cyclic dTMP is a 3',5'-cyclic pyrimidine nucleotide derived from thymidine monophosphate. It has a role as a human metabolite.
3',5'-Cyclic dtmp is a natural product found in Pisum sativum with data available.
Aplicaciones Científicas De Investigación
Extraction and Metabolism in Rat Tissues
A study by Newton et al. (1986) detailed the extraction, purification, identification, and metabolism of 3',5'-cyclic dTMP, among other cyclic nucleotides, from various rat tissues. They used a series of purification techniques and confirmed the presence of these nucleotides through chromatography and mass spectrometry methods (Newton et al., 1986).
Role in Enzymatic Hydrolysis
Campbell and Oliver (1972) investigated the enzymatic hydrolysis of cyclic nucleotides, including 3',5'-cyclic dTMP, in rat tissues. They found varying rates of hydrolysis for different cyclic nucleotides, with significant observations for 3',5'-cyclic dTMP in certain tissues (Campbell & Oliver, 1972).
Presence in Plant Tissues
In a study by Newton et al. (1989), 3',5'-cyclic dTMP was extracted and identified from both meristematic and non-meristematic regions of Pisum sativum (pea) roots, suggesting its presence and potential role in plant biology (Newton et al., 1989).
Gas-phase Hydrogen/Deuterium Exchange Reactions
Robinson et al. (1998) performed hydrogen/deuterium exchange reactions on various nucleotides, including 3',5'-cyclic nucleotides, in the gas phase. Their findings contribute to the understanding of nucleotide behavior and interactions under these conditions (Robinson et al., 1998).
Involvement in Thymidylate Biosynthesis
Chon et al. (2017) reviewed the mechanisms of thymidylate (dTMP) biosynthesis and its importance in DNA synthesis and cell division. They discussed the use of dTMP synthesis inhibitors in cancer treatment, highlighting the crucial role of dTMP in cellular processes (Chon et al., 2017).
Propiedades
Número CAS |
6453-60-7 |
|---|---|
Nombre del producto |
3',5'-Cyclic dtmp |
Fórmula molecular |
C10H13N2O7P |
Peso molecular |
304.19 g/mol |
Nombre IUPAC |
1-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N2O7P/c1-5-3-12(10(14)11-9(5)13)8-2-6-7(18-8)4-17-20(15,16)19-6/h3,6-8H,2,4H2,1H3,(H,15,16)(H,11,13,14)/t6-,7+,8+/m0/s1 |
Clave InChI |
XLPGURCDSRIXFL-JGVFFNPUSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(O)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC3C(O2)COP(=O)(O3)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(O)O |
Otros números CAS |
27646-59-9 |
Sinónimos |
2',3'-dideoxy-2',3'-didehydrothymidine monophosphate d4T-MP d4TMP |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,5R,10S,13R,14R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1206792.png)




![1-O-(4-Chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfamoylbenzoyl)hexopyranuronic acid](/img/structure/B1206798.png)

![2-[(2-Methylimidazol-1-yl)methyl]benzo[f]thiochromen-1-one;hydrochloride](/img/structure/B1206802.png)





